1,2-Dihydroxyindan

Vue d'ensemble

Description

1,2-Dihydroxyindan, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Reactions

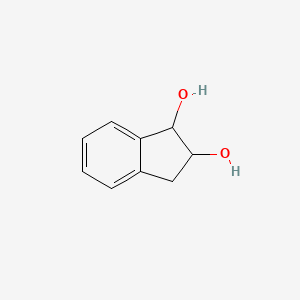

1,2-Dihydroxyindan is characterized by its bicyclic structure with two hydroxyl groups. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Converts to 1,2-indanedione using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to indan-1,2-diol with lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions, replacing hydroxyl groups with other functional groups.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate (acidic) | 1,2-Indanedione |

| Reduction | Lithium aluminum hydride (ether) | Indan-1,2-diol |

| Substitution | Nucleophiles (halides, amines) | Various substituted indan derivatives |

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex organic molecules and intermediates in pharmaceutical and agrochemical production.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antioxidant Activity : Demonstrated through DPPH radical scavenging assays, it shows significant free radical scavenging capabilities.

- Cytotoxic Activity : Exhibits selective cytotoxic effects against certain cancer cell lines, suggesting potential for anticancer therapies.

- Enzyme Inhibition : Notably inhibits enzymes like α-glucosidase, which is relevant for diabetes management.

Table 2: Biological Activities of this compound

| Activity Type | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Lower EC50 than ascorbic acid |

| Cytotoxicity | GI50 Values on Cancer Cell Lines | Selective inhibition against leukemia |

| Enzyme Inhibition | α-Glucosidase Inhibition | Stronger inhibition than acarbose |

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Antioxidant Effects : A study published in MDPI demonstrated that compounds similar to this compound showed significant antioxidant activity through DPPH assays, supporting its application in oxidative stress-related conditions.

- Cytotoxicity Research : Research indicated selective cytotoxicity of dihydroxyindans against leukemia cell lines. The moderate GI50 values suggest potential for development into anticancer therapies.

- Enzyme Inhibition Studies : Investigations into the inhibitory effects on α-glucosidase revealed promising results for diabetes management applications.

Industrial Applications

In the industrial sector, this compound is being explored for its potential use in developing polymers or materials with specific properties due to its hydroxyl functionalities. Ongoing research aims to expand its applications across various fields including medicinal chemistry and materials science.

Analyse Des Réactions Chimiques

Biotransformation of Indene to 1,2-Dihydroxyindan

Microbial metabolism of indene by Rhodococcus sp. strain NCIMB 12038 produces stereoisomeric this compound derivatives :

| Substrate | Cell Growth Condition | Product Formed | Yield (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Indene | Pyruvate-grown | trans-1,2-Dihydroxyindan | 2 | 8% (1R,2R) |

| Indene | Salicylate-grown | cis-1,2-Dihydroxyindan | 5 | 90% (1R,2S) |

| 1,2-Indene oxide | Pyruvate-grown | trans-1,2-Dihydroxyindan | Primary | Non-enzymatic hydration |

Key findings:

-

Stereochemical control : Pyruvate-grown cells favor trans-diol via non-enzymatic hydration of 1,2-indene oxide, while salicylate-grown cells produce cis-diol through dioxygenase activity .

-

Non-enzymatic pathway : Incubation of 1,2-indene oxide with heat-killed cells yields trans-1,2-dihydroxyindan, indicating abiotic hydration dominates in the absence of enzymes .

Reaction with Ninhydrin in Micellar Media

This compound derivatives form during ninhydrin’s reaction with amino acids like tyrosine in gemini surfactant micelles :

Reaction Mechanism:

-

Schiff base formation : Attack of the amino group (e.g., tyrosine) on ninhydrin’s carbonyl group forms an unstable Schiff base.

-

Hydrolysis : The Schiff base hydrolyzes to yield 2-aminoindanedione (B₁) and an aldehyde.

-

DYDA formation : B₁ reacts with another ninhydrin molecule to produce diketohydrindantin (DYDA), a chromophoric complex .

Kinetic Parameters:

| Parameter | Effect on Rate Constant (kψ) | Order of Reaction |

|---|---|---|

| [Ninhydrin] ↑ | Non-linear increase | Fractional (0.5) |

| Temperature ↑ | Exponential increase | - |

| pH 5.8–6.2 | Maximal reactivity | - |

-

Catalytic role of micelles : Gemini surfactants lower the activation energy by stabilizing transition states, accelerating DYDA formation .

Thermodynamic Parameters (Tyrosine-Ninhydrin Reaction) :

| Parameter | Value |

|---|---|

| Activation energy (ΔH) | 48.2 kJ/mol |

| Entropy (ΔS) | −120 J/(mol·K) |

| Gibbs free energy (ΔG) | 85.6 kJ/mol |

-

Solvent influence : Organic solvents (e.g., DMSO) alter micelle structure, shifting rate maxima and inhibiting micelle formation at high concentrations .

Stability and Reactivity

-

Hydrate stability : The central carbon’s hydrate form is stabilized by adjacent carbonyl groups, making this compound resistant to dehydration .

-

Oxidative susceptibility : The diol undergoes oxidation in acidic or high-temperature conditions, forming indane-1,2,3-trione (ninhydrin) .

This synthesis of research highlights the compound’s role in biological pathways, catalytic systems, and analytical methods, underpinned by experimental kinetics and stereochemical data.

Propriétés

IUPAC Name |

2,3-dihydro-1H-indene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXXBEOXRPZVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963577 | |

| Record name | 2,3-Dihydro-1H-indene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46447-43-2, 4370-02-9 | |

| Record name | 1,2-Indanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046447432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1H-indene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydroxyindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.